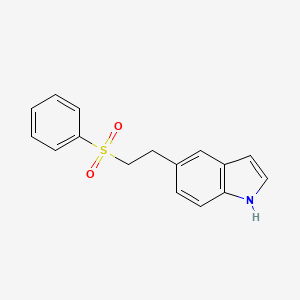

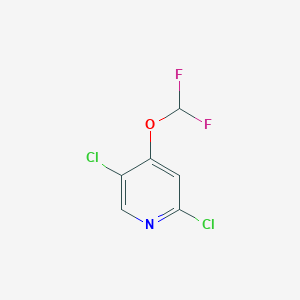

![molecular formula C8H10F2N2O2 B1420831 2-[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid CAS No. 1221724-52-2](/img/structure/B1420831.png)

2-[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid

Descripción general

Descripción

2-[1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid, also known as DMFP, is a compound that is widely used in the scientific research field. It is an organic compound that is used in various research applications, such as synthesis methods, biochemical and physiological effects, and lab experiments. It is a versatile compound that has a wide range of applications in the scientific research field.

Aplicaciones Científicas De Investigación

Comprehensive Analysis of 2-[1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic Acid Applications

The compound 2-[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid is a molecule of interest in various scientific research fields due to its unique chemical structure. Below is a detailed analysis of its potential applications across different scientific domains.

Pharmaceutical Drug Development: The difluoromethyl group in this compound can enhance the lipophilicity and metabolic stability of pharmaceuticals. It can act as an isostere for hydroxyl (OH) and thiol (SH) groups, potentially leading to more effective drugs . This property is particularly valuable in the design of drug candidates, such as thrombin inhibitors and NPY antagonists with high activity and selectivity .

Late-stage Functionalization: This compound can be used in late-stage functionalization, a process that allows for the modification of complex molecules at the final stages of synthesis. This is crucial for the development of large biomolecules, including proteins, where precise site-selective installation of functional groups like CF2H is desired .

Stereoselective Synthesis: The stereoselective synthesis of chiral molecules is vital in the pharmaceutical industry. The difluoromethyl group can be introduced into molecules with high stereoselectivity, providing access to enantiomerically enriched α-difluoromethyl amines, which are important in the synthesis of bioactive compounds .

Material Science: In material science, the introduction of fluorinated groups can alter the properties of materials, such as increasing resistance to solvents and thermal stability. The difluoromethyl group could be used to modify polymers or create new materials with enhanced properties.

Agrochemical Research: Fluorinated compounds are often used in agrochemicals due to their enhanced activity and stability. The subject compound could be used to develop new herbicides or pesticides with improved efficacy and lower environmental impact.

Fluorine Chemistry: The compound is a valuable reagent in fluorine chemistry, where it can be used to introduce difluoromethyl groups into various substrates. This is important for the synthesis of fluorinated analogs of biologically active molecules, which can have increased potency and selectivity .

Mecanismo De Acción

Target of Action

Similar compounds have been reported to targetsuccinate dehydrogenase , a key enzyme in the citric acid cycle .

Mode of Action

It’s known that difluoromethylation processes involve the formation of x–cf2h bonds, where x can be c (sp), c (sp2), c (sp3), o, n, or s . This suggests that the compound might interact with its targets through the formation of such bonds.

Biochemical Pathways

If the target is indeed succinate dehydrogenase, then the compound would affect thecitric acid cycle and electron transport chain in mitochondria, as succinate dehydrogenase plays a crucial role in these processes .

Result of Action

Inhibition of succinate dehydrogenase could potentially disrupt energy production in cells and lead to cell death .

Propiedades

IUPAC Name |

2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F2N2O2/c1-4-6(3-7(13)14)5(2)12(11-4)8(9)10/h8H,3H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVFASAFOCBCBNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(F)F)C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

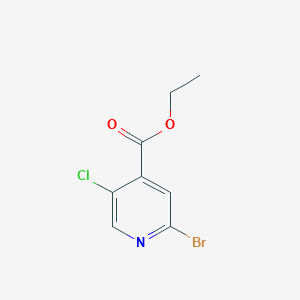

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1420749.png)

![N-[(2-isopropylpyrimidin-4-yl)methyl]ethanamine dihydrochloride](/img/structure/B1420754.png)